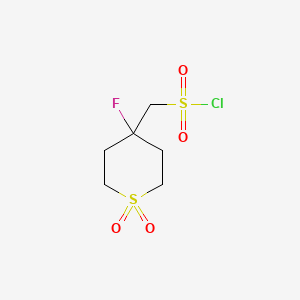

(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

Descripción

(4-fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride (CAS: 1803603-53-3) is a fluorinated sulfonyl chloride derivative featuring a six-membered thiane ring (1,1-dioxo-1λ⁶-thian) substituted with a fluorine atom at the 4-position. Its molecular formula is C₆H₁₀ClFO₄S₂, with a molecular weight of 264.73 g/mol . The compound is supplied as a powder, stored at 4°C, and is primarily utilized as a specialty chemical intermediate in organic synthesis. Its structure combines the reactivity of a sulfonyl chloride group with the steric and electronic effects of the fluorinated thiane ring, making it distinct from simpler sulfonyl chlorides .

Propiedades

IUPAC Name |

(4-fluoro-1,1-dioxothian-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO4S2/c7-14(11,12)5-6(8)1-3-13(9,10)4-2-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZEDDSFAVMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride typically involves the reaction of 4-fluorothiophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-fluorothiophenol+chlorosulfonic acid→(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

Industrial Production Methods

In industrial settings, the production of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of thiols or sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, thiols, and sulfides .

Aplicaciones Científicas De Investigación

(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

(1,1-dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride

- CAS : 2092099-08-4

- Molecular Formula : C₄H₇ClO₄S₂

- Molecular Weight : 218.68 g/mol

- Key Differences: Ring Size: Features a four-membered thietane ring (vs. Substituents: Lacks the fluorine atom, reducing electron-withdrawing effects and altering polarity. Physical Properties: Lower molecular weight suggests differences in solubility and melting point compared to the fluorinated analog.

Reactivity Notes: The smaller thietane ring may enhance susceptibility to ring-opening reactions, while the absence of fluorine could reduce electrophilicity at the sulfonyl chloride group .

(4-cyano-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride

- CAS: Not provided (referenced in ).

- Molecular Formula : Presumed C₇H₉ClN₂O₄S₂ (based on structural analogy).

Applications: Cyano-substituted sulfonyl chlorides are often intermediates in agrochemical synthesis, suggesting possible parallels in utility .

Methanesulfonyl Chloride

- CAS : 124-63-0

- Molecular Formula : CH₃ClO₂S

- Molecular Weight : 114.56 g/mol

- Key Differences: Structure: A simple, non-cyclic sulfonyl chloride lacking ring systems or additional substituents. Physical State: Liquid at room temperature (vs. powder for the fluorinated thiane derivative). Safety: Highly flammable and prone to decomposition, requiring stringent handling protocols (e.g., ventilation, avoidance of oxidizers) .

Reactivity Notes: The absence of steric hindrance in methanesulfonyl chloride allows for rapid nucleophilic substitution, whereas the fluorinated thiane derivative’s bulky ring may slow reactions but improve selectivity .

Data Table: Comparative Analysis

Actividad Biológica

(4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula CHClFOS and a molecular weight of 264.73 g/mol. This compound is characterized by its unique thian structure and is primarily recognized for its applications in chemical synthesis and biological research.

| Property | Value |

|---|---|

| IUPAC Name | (4-fluoro-1,1-dioxothian-4-yl)methanesulfonyl chloride |

| Molecular Formula | CHClFOS |

| Molecular Weight | 264.73 g/mol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

The biological activity of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is largely attributed to its electrophilic sulfonyl chloride group, which is highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows it to modify various biomolecules, including proteins and peptides, facilitating studies on their functions and interactions.

Applications in Biological Research

The compound has been utilized in several biological studies, particularly in the following areas:

- Protein Modification : It serves as a reagent for the selective modification of amino acids in proteins, impacting their stability and activity.

- Peptide Synthesis : The compound is employed in synthesizing sulfonamide derivatives, which have shown potential as pharmaceuticals.

- Mechanistic Studies : Research has focused on understanding the interactions between this compound and various biological targets.

Case Studies

- Protein Interaction Studies : In a study examining the binding affinities of modified proteins, (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride was used to introduce sulfonamide groups into peptide chains. The modified peptides exhibited altered binding properties to target receptors, demonstrating the utility of this compound in probing protein-ligand interactions.

- Antimicrobial Activity : Research indicated that derivatives synthesized from (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride displayed significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

- Cancer Research : Preliminary studies have explored the use of this compound in modifying cancer-related proteins to assess changes in their activity and stability, providing insights into potential therapeutic strategies.

Comparative Analysis with Similar Compounds

The biological activity of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride | Thian-based sulfonamide | General protein modification |

| (4-Fluorophenyl)methanesulfonyl chloride | Aromatic sulfonamide | Antimicrobial properties |

| (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride | Thietan-based sulfonamide | Less explored in biological contexts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.